molecular formula C20H25N3O2 B15078095 4-benzyl-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine

4-benzyl-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine

Cat. No.: B15078095
M. Wt: 339.4 g/mol
InChI Key: HWZLCXFEKXKQPV-RCCKNPSSSA-N
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Description

4-benzyl-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine typically involves the condensation reaction between 4-benzylpiperazine and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-benzyl-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. The Schiff base functional group allows the compound to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(2,3-dimethoxyphenyl)methanimine

InChI

InChI=1S/C20H25N3O2/c1-24-19-10-6-9-18(20(19)25-2)15-21-23-13-11-22(12-14-23)16-17-7-4-3-5-8-17/h3-10,15H,11-14,16H2,1-2H3/b21-15+

InChI Key

HWZLCXFEKXKQPV-RCCKNPSSSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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